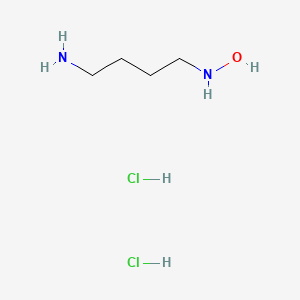

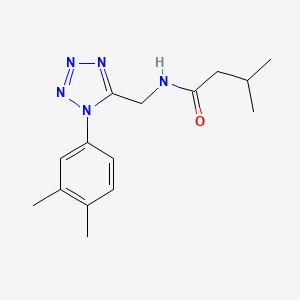

![molecular formula C9H11N5O2 B2691708 Ethyl 2-amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 2270908-42-2](/img/structure/B2691708.png)

Ethyl 2-amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Ethyl 2-amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a compound that belongs to the class of triazole-pyrimidine hybrids . These compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties .

Synthesis Analysis

The synthesis of triazole-pyrimidine hybrids involves a series of steps. The compounds are designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process is related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1 H -1,2,4-triazol-5-amine .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a triazole-pyrimidine core. The peak for methyl and ethyl of carboxylate-pyrimidine was observed around δ 14 and 61.5 ppm, respectively. In all compounds, the methyl of the pyrimidine ring was found around δ 23 ppm .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. The reactions are carried out in either sequential or one-pot procedure . The reaction conditions can be finely tuned to regioselectively synthesize C-6 ester-substituted amino-TZP analogues, both in dihydro and oxidized forms .Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 2-amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and its derivatives have been synthesized through various methods, contributing to the field of organic chemistry by providing insights into the molecular structure and potential chemical properties. For instance, reactions involving ethoxymethylideneacetylacetone and ethyl ethoxymethylideneacetoacetate with 5-R-3-amino-1,2,4-triazoles have led to the synthesis of 2-R-7-methyl[1,2,4]triazolo[2,3-a]-pyrimidines, with detailed structural characterization achieved through elemental analysis, NMR spectroscopy, and X-ray diffraction analysis. These findings offer a foundation for further exploration of these compounds' chemical behavior and potential applications in various fields of research (Shikhaliev et al., 2008).

Potential Biological and Pharmaceutical Applications

Research on analogs and derivatives of this compound has highlighted their potential biological and pharmaceutical significance. Studies have demonstrated the tuberculostatic activity of structural analogs, offering promising leads for the development of new antituberculous agents. Such work underscores the importance of understanding the structure-activity relationships to harness these compounds' therapeutic potential (Titova et al., 2019).

Contributions to Heterocyclic Chemistry

This compound serves as a key intermediate in the synthesis of complex heterocyclic compounds. The rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines, for example, reveals the compound's versatility in chemical transformations, contributing to the expansion of heterocyclic chemistry. Such reactions not only enrich the diversity of heterocyclic compounds but also provide deeper insight into reaction mechanisms and synthetic strategies (Lashmanova et al., 2019).

Antimicrobial Activities

The antimicrobial properties of derivatives have been explored, with some compounds exhibiting significant biocidal effects against both Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi. These studies highlight the potential of this compound derivatives in developing new antimicrobial agents, offering a promising avenue for addressing the growing concern of antibiotic resistance (Youssef et al., 2011).

Mechanism of Action

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .

Mode of Action

It’s plausible that it interacts with its targets through a similar mechanism as other 1,2,4-triazolo[1,5-a]pyridine compounds, which involves binding to the active site of the target proteins and inhibiting their function .

Biochemical Pathways

Based on its structural similarity to 1,2,4-triazolo[1,5-a]pyridine compounds, it may affect pathways related to inflammation, cell proliferation, and cellular metabolism .

Pharmacokinetics

The compound’s molecular properties such as its molecular weight, polar surface area, and logp value suggest that it may have good bioavailability .

Result of Action

Based on its structural similarity to 1,2,4-triazolo[1,5-a]pyridine compounds, it may have anti-inflammatory, antiproliferative, and metabolic regulatory effects .

Future Directions

properties

IUPAC Name |

ethyl 2-amino-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O2/c1-3-16-7(15)6-4-11-9-12-8(10)13-14(9)5(6)2/h4H,3H2,1-2H3,(H2,10,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLNPNXWKHHMBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N2C(=NC(=N2)N)N=C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

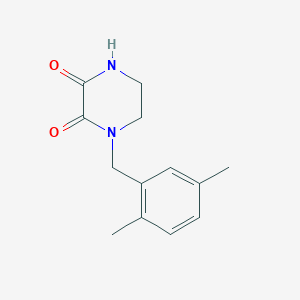

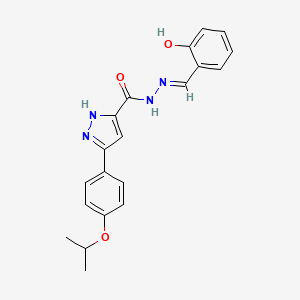

![5-hydroxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2691631.png)

![3-(4-fluorophenoxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2691632.png)

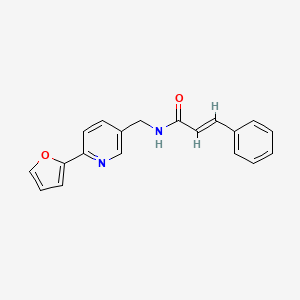

![6-(2-Methoxyphenyl)-2-[1-(4,5,6,7-tetrahydro-2,1-benzoxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2691633.png)

![Ethyl 4,5-dimethyl-2-[(4-methylbenzoyl)carbamothioylamino]thiophene-3-carboxylate](/img/structure/B2691635.png)

![3-(4-chlorophenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]phthalazine-1-carboxamide](/img/structure/B2691636.png)

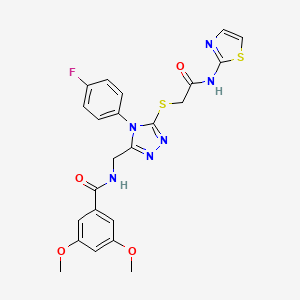

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2691643.png)

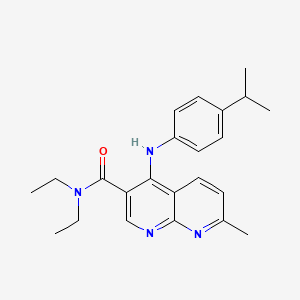

![1,6,7-trimethyl-3-(2-morpholinoethyl)-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2691646.png)